Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate

Medicinal Chemistry Process Chemistry β2-Agonist Synthesis

Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) is a brominated aromatic ester characterized by the presence of a reactive bromoacetyl group and a salicylate core. This structural arrangement renders it a versatile electrophile for nucleophilic substitution reactions, solidifying its role as a crucial synthetic intermediate rather than a final drug product.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 27475-15-6
Cat. No. B12952342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-bromoacetyl)-2-hydroxybenzoate
CAS27475-15-6
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)CBr)O
InChIInChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3
InChIKeyFVWZMDORPRMMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6): A Strategic Electrophilic Building Block in Pharmaceutical Intermediates


Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) is a brominated aromatic ester characterized by the presence of a reactive bromoacetyl group and a salicylate core . This structural arrangement renders it a versatile electrophile for nucleophilic substitution reactions, solidifying its role as a crucial synthetic intermediate rather than a final drug product . Its primary value is realized in the construction of more complex molecules, particularly within the pharmaceutical industry for the synthesis of bioactive compounds like saligenin-based β2-agonists [1].

Why Procuring Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) is Not Interchangeable with Its Isomers


The precise positioning of the electrophilic bromoacetyl group on the aromatic ring is a critical determinant of synthetic outcome, not a trivial substitution. A direct head-to-head comparison between the target 4-isomer and its closely related 5-isomer (CAS 36256-45-8) reveals a stark difference in the stability of key reaction intermediates [1]. This fundamental difference in chemical behavior dictates that procurement decisions cannot be based on generic 'bromoacetyl salicylate' criteria. Choosing the wrong isomer can lead to failed reactions, unstable intermediates that decompose before the next synthetic step, and ultimately, a non-viable manufacturing route, making specific CAS number procurement an absolute necessity for process chemistry.

Quantitative Differentiation Evidence for Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) vs. Comparators


Direct Comparative Reactivity: Instability of the 4-Isomer Amino Ketone Intermediate vs. the 5-Isomer

In the synthesis of saligenin-based β2-agonists, the reaction pathway diverges significantly based on the bromoacetyl group's position. Methyl 4-bromoacetyl salicylate (the target compound) reacts with amines at room temperature, but the resulting amino ketone intermediate is documented to be unstable, necessitating immediate further reaction without isolation [1]. This is in direct contrast to the behavior of the 5-isomer, methyl 5-bromoacetyl salicylate, which forms a stable intermediate under comparable conditions [1].

Medicinal Chemistry Process Chemistry β2-Agonist Synthesis

Comparative Reaction Energetics: Room Temperature vs. Heating Requirement for Amine Condensation

A clear energetic difference is observed in the initial condensation step. The target 4-isomer reacts with secondary amines at room temperature, while the 5-isomer requires heating to proceed readily [1]. This quantifiable difference in activation energy (manifested as reaction temperature) directly impacts process design, energy costs, and thermal safety assessments.

Organic Synthesis Reaction Optimization Nucleophilic Substitution

Electrophilicity Enhancement: The 4-Bromoacetyl Group as a Superior Leaving Group vs. Acetyl Analogs

The presence of the bromoacetyl group confers significantly higher electrophilicity compared to its non-halogenated acetyl analog, methyl 4-acetyl-2-hydroxybenzoate (CAS 27475-11-2). This is a class-level inference based on the well-established understanding that alpha-halogenation increases the partial positive charge on the carbonyl carbon, making it a much better substrate for nucleophilic attack [1]. While the acetyl analog may find use in different chemistries, its procurement is not a substitute when the synthetic plan requires an electrophilic partner for nucleophilic substitution.

Organic Synthesis Structure-Activity Relationship Synthetic Intermediate

Key Application Scenarios Where Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate (CAS 27475-15-6) Provides a Verifiable Advantage


One-Pot Cascade Syntheses Exploiting Intermediate Instability

Researchers designing one-pot, multi-step cascade reactions can leverage the inherent instability of the amino ketone intermediate formed from Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate. As the intermediate is not isolable, it must be consumed *in situ* in a subsequent transformation [1]. This property is not a drawback but a design feature that prevents side reactions and drives the equilibrium forward, making this specific isomer essential for such streamlined synthetic strategies.

Energy-Efficient Synthesis of Saligenin-Based Beta-Agonist Intermediates

In the synthesis of complex drug intermediates related to salbutamol or salmeterol, the ability of the 4-isomer to undergo the critical amine condensation step at room temperature offers a distinct advantage over its 5-isomer counterpart, which requires heating [1]. For process chemists optimizing for lower energy consumption, reduced thermal degradation of sensitive functional groups, or simplified reactor setup, the 4-isomer (CAS 27475-15-6) is the rationally selected and quantifiably justified choice.

Regioselective Derivatization in Complex Molecule Construction

When building molecules with multiple reactive sites, the specific and predictable reactivity of the 4-position bromoacetyl group is paramount. The direct comparative data from the 1970 study underscores that the 4-isomer (CAS 27475-15-6) and 5-isomer (CAS 36256-45-8) are not interchangeable and lead to fundamentally different chemical outcomes [1]. This makes the procurement of the correct regioisomer a non-negotiable requirement for achieving the desired regiochemistry in the final product, ensuring synthetic route fidelity and avoiding costly purification failures.

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